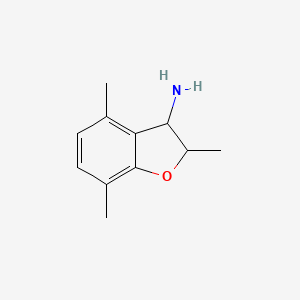

2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C11H15NO/c1-6-4-5-7(2)11-9(6)10(12)8(3)13-11/h4-5,8,10H,12H2,1-3H3 |

InChI Key |

ZABNABYTUKMSAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(C=CC(=C2O1)C)C)N |

Origin of Product |

United States |

Preparation Methods

Nitration and Hydrogenation Route

This method involves nitration of a suitably methyl-substituted benzofuran precursor followed by reduction of the nitro group to an amine.

- Starting materials: Trimethylbenzene derivatives or methyl-substituted phenols.

- Nitration: Selective nitration at the 3-position of the benzofuran ring using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration.

- Hydrogenation: Catalytic hydrogenation of the nitro group to the amine using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Reaction conditions optimization:

| Parameter | Typical Range | Notes |

|---|---|---|

| Nitration temp. | 0–25 °C | Lower temp. favors selectivity |

| Hydrogenation temp. | 25–50 °C | Mild conditions preferred |

| Pressure | 1–5 atm H₂ | Higher pressure increases rate |

| Catalyst loading | 5–10% w/w Pd/C | Depends on scale and substrate |

The yield and purity depend heavily on the control of nitration conditions and catalyst efficiency during hydrogenation.

Cyclization and Amination via Mitsunobu Reaction and Halogenation

A more elaborate synthetic route involves:

- Starting from 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate.

- Performing a Mitsunobu reaction using triphenylphosphine and diethyl azodiformate to induce cyclization forming the dihydrobenzofuran ring.

- Halogenation with N-chlorosuccinimide to introduce chloro substituents.

- Subsequent treatment with aqueous alkali and acid to obtain the amino-substituted benzofuran.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate + triphenylphosphine + diethyl azodiformate in THF at room temperature for 2-3 h | Formation of 4-acetylaminohydroxyphenylarsonic acid 2,3-dihydrobenzofuran-7-methyl formiate crude product |

| 2 | Dissolution in organic solvent (e.g., DMF or acetonitrile), addition of N-chlorosuccinimide, heating at 60-85 °C for 2-5 h | Chlorination at 4-ethanamide amino-5-methyl esters position |

| 3 | Treatment with aqueous alcohol and alkali at room temperature for 2-5 h, followed by acidification to pH 1-6 | Isolation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid |

This method is advantageous for its stepwise control and ability to introduce multiple functional groups with high regioselectivity.

- The Mitsunobu cyclization step is sensitive to solvent choice; tetrahydrofuran (THF) and acetonitrile are preferred for better yields.

- N-chlorosuccinimide equivalents and reaction temperature critically affect the chlorination efficiency and selectivity.

- The final amination step requires careful pH control to precipitate the pure amino benzofuran derivative.

- Catalytic hydrogenation conditions must be optimized to avoid over-reduction or ring opening.

| Method | Key Steps | Starting Materials | Advantages | Limitations |

|---|---|---|---|---|

| Nitration + Hydrogenation | Nitration → Catalytic hydrogenation | Trimethylbenzene derivatives | Straightforward, scalable | Requires careful control of nitration and hydrogenation conditions |

| Mitsunobu Cyclization + Halogenation + Amination | Mitsunobu reaction → Halogenation → Amination | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate | High regioselectivity, multi-functional group introduction | Multi-step, requires precise reaction control |

The preparation of 2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine involves sophisticated synthetic strategies that balance functional group transformations and ring construction. The nitration-hydrogenation pathway offers a relatively direct approach, while the Mitsunobu cyclization route provides enhanced control over substitution patterns and functional group installation. Optimization of reaction conditions such as solvent, temperature, reagent ratios, and pH is critical to achieving high yields and purity. These methods are supported by extensive patent literature and peer-reviewed studies, reflecting their reliability and applicability in research and industrial synthesis.

Chemical Reactions Analysis

[4+1] Cyclization Strategy

A key synthesis method involves a [4+1] cyclization reaction between ortho-hydroxy α-amino sulfones and trimethylsulfoxonium iodide. This approach efficiently constructs the benzofuran core while introducing the 3-amine functionality . The reaction proceeds via the formation of an oxonium ylide intermediate , which undergoes cyclization to yield the dihydrobenzofuran framework.

| Reaction Parameter | Details |

|---|---|

| Catalyst | DMAP (4-dimethylaminopyridine) |

| Solvent | THF or DMF |

| Temperature | Room temperature or mild heating |

| Yield | Up to 95% for spiro derivatives |

Reduction and Hydrolysis Protocol

Another method involves the reduction of benzofuran-3-carboxylate derivatives followed by hydrolysis to generate the dihydrobenzofuran-3-carboxylic acid intermediate . Key steps include:

-

Reduction : Treatment with magnesium crumbles and ammonium chloride in THF-MeOH at −15°C.

-

Hydrolysis : Reaction with NaOH in aqueous THF-MeOH at 70°C to deesterify the carboxylate group.

Mechanistic Insights :

The reduction step likely involves single-electron transfer from magnesium to the carbonyl group, forming a radical intermediate that undergoes hydrogenation. Hydrolysis under alkaline conditions cleaves ester bonds without affecting the benzofuran ring .

Amide Coupling for Functionalization

Post-synthesis, amide coupling reactions can introduce additional functional groups. For example, coupling with aryl halides via Suzuki-Miyaura cross-coupling (PdCl₂(dppf)·DCM catalyst) enables diversification of the aromatic substituents .

Critical Control Factors

-

Solvent Choice : THF-MeOH mixtures are preferred for reduction steps to stabilize intermediates .

-

Temperature : Low temperatures (−15°C) during reduction minimize side reactions like methyl ester formation .

-

pH Management : Acidic quenching (HCl) ensures protonation of intermediates during hydrolysis .

Common Side Reactions

-

Uncontrolled Hydrogenation : Incomplete reduction can lead to partially saturated benzofuran rings.

-

Ester Hydrolysis : Premature hydrolysis of methyl esters during reduction steps reduces purity .

Stability and Handling Considerations

Scientific Research Applications

2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- The (R)-configuration may influence chiral recognition in biological systems. Purity: 95%, priced at $427.00/250 mg .

- (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine (CAS 1213667-36-7): Methyl groups at positions 4 and 7 enhance electron density on the aromatic ring, possibly stabilizing resonance structures. Molecular weight: 163.22 g/mol; chiral (S)-configuration noted .

- Molecular weight: 187.6 g/mol; purity ≥95% .

Stereochemical Variations

- (3R)-2,3-Dihydro-1-benzofuran-3-amine (V0X): The (R)-enantiomer has a chiral center at position 3. Its SMILES (NC1COc2ccccc21) and InChI (InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2/t7-/m0/s1) highlight stereospecificity. Used in crystallographic studies .

- (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 177263-58-8) :

Hydrochloride Salts and Solubility

- 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride :

- (R)-4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2102412-96-2) :

Research Implications

- Stereoselectivity : Enantiomers like (R)- and (S)-configurations exhibit distinct biological activities, necessitating chiral resolution techniques .

- Synthetic Challenges : Multi-substituted derivatives (e.g., 2,4,7-trimethyl) require advanced regioselective synthesis methods, as seen in the high cost of triply substituted analogs .

Biological Activity

2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for 2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine is , with a molecular weight of approximately 189.27 g/mol. The structure features a benzofuran core with trimethyl substitution and an amine functional group, which contributes to its reactivity and biological activity.

The biological activity of 2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine is primarily attributed to its ability to interact with various biological targets. The amine group can participate in hydrogen bonding and nucleophilic reactions, which may influence enzyme activity and receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, modulating their activity.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For example:

- Study Findings : A study demonstrated that related benzofuran derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

Antioxidant Properties

Benzofuran derivatives have been noted for their antioxidant capabilities:

- Antioxidant Assay : In a DPPH assay, related compounds demonstrated significant free radical scavenging activity with IC(50) values indicating potent antioxidant effects .

Case Studies

- Antibacterial Efficacy : In an experimental setup involving various bacterial strains, the compound exhibited notable antibacterial properties comparable to established antibiotics . The study highlighted the potential for developing new antibacterial agents from benzofuran derivatives.

- Neuroprotective Effects : Some studies suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation . This opens avenues for research into potential applications in neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed for 2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzofuran precursors followed by amination. Reaction optimization includes adjusting catalysts (e.g., Pd-based catalysts for coupling reactions), temperature control (80–120°C), and solvent polarity (e.g., DMF or THF) to enhance yield and regioselectivity. Chiral resolution via diastereomeric salt formation may be required for enantiopure products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

NMR : H and C NMR identify substituent positions and diastereotopic protons in the dihydrofuran ring.

X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen bonding .

High-resolution mass spectrometry (HRMS) validates molecular formula and purity (>95%) .

Q. What are the key considerations in designing a purification protocol for this amine?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB sorbents is effective for removing polar impurities. Elution with methanol:water (80:20 v/v) optimizes recovery. For chiral purification, chiral stationary phases (CSPs) in HPLC with hexane:isopropanol gradients resolve enantiomers .

Advanced Research Questions

Q. How can chiral centers in this compound be resolved using crystallographic methods, and what software tools are critical for analysis?

Q. How can researchers address contradictions in spectroscopic data arising from impurities or tautomeric forms?

- Methodological Answer : Contradictions are resolved via:

Multi-technique validation : Cross-check NMR, IR, and X-ray data.

Dynamic NMR : Detect tautomerization by variable-temperature experiments.

SPE cleanup : Remove impurities using HLB cartridges with NHF buffers to stabilize ionic forms .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

- Methodological Answer :

Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Molecular docking : Software like AutoDock Vina simulates binding to biological targets (e.g., enzymes or receptors) using PDB ligand templates .

Q. How can structure-activity relationship (SAR) studies validate biological activity?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenation at C4 or methylation at C7) and test bioactivity in vitro. Use ANOVA to correlate structural changes (e.g., logP, steric bulk) with IC values. Chiral analogs often show divergent pharmacokinetic profiles .

Data Reporting and Validation

Q. What protocols ensure reproducibility in crystallographic data for this compound?

Q. How should stability studies be designed under varying environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.